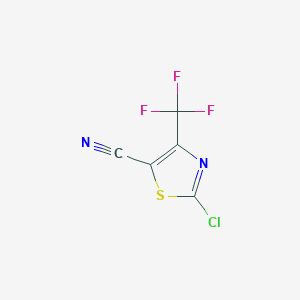

2-Chloro-4-(trifluoromethyl)thiazole-5-carbonitrile

Description

Properties

IUPAC Name |

2-chloro-4-(trifluoromethyl)-1,3-thiazole-5-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5ClF3N2S/c6-4-11-3(5(7,8)9)2(1-10)12-4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDBWOBDXTCDRIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(#N)C1=C(N=C(S1)Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5ClF3N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60601198 | |

| Record name | 2-Chloro-4-(trifluoromethyl)-1,3-thiazole-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60601198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

151729-41-8 | |

| Record name | 2-Chloro-4-(trifluoromethyl)-1,3-thiazole-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60601198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to 2-Chloro-4-(trifluoromethyl)thiazole-5-carbonitrile: Synthesis, Properties, and Applications in Modern Drug Discovery

Introduction

In the landscape of medicinal chemistry and agrochemical research, trifluoromethylated heterocyclic compounds are of paramount importance. The incorporation of a trifluoromethyl group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. This guide focuses on a promising yet under-documented scaffold: 2-Chloro-4-(trifluoromethyl)thiazole-5-carbonitrile.

A thorough investigation of chemical databases reveals a notable absence of a registered CAS number for this specific molecule. This suggests that this compound is either a novel compound or a sparsely reported synthetic intermediate. This guide, therefore, serves as a forward-looking technical resource for researchers, providing a comprehensive overview of its proposed synthesis, predicted properties, and potential applications as a high-value building block in the development of next-generation pharmaceuticals and agrochemicals.

Physicochemical Properties

While experimental data for the target compound is not available, its properties can be predicted based on its close structural analogs.

| Property | Predicted Value |

| Molecular Formula | C₅ClF₃N₂S |

| Molecular Weight | 227.59 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in aprotic polar solvents (e.g., DMF, DMSO, THF) |

| Boiling Point | Not available |

| Melting Point | Not available |

Proposed Synthesis Pathway

The synthesis of this compound can be logically approached from its corresponding carboxylic acid, a known intermediate. The proposed multi-step synthesis is outlined below, emphasizing the rationale behind each step.

Caption: Proposed synthesis workflow for this compound.

Step-by-Step Synthesis Protocol

Step 1: Hydrolysis of Ethyl 2-chloro-4-(trifluoromethyl)thiazole-5-carboxylate to 2-Chloro-4-(trifluoromethyl)thiazole-5-carboxylic acid

-

Rationale: This initial step saponifies the ester to the corresponding carboxylic acid, which is a versatile intermediate for further functionalization.

-

Protocol:

-

Dissolve Ethyl 2-chloro-4-(trifluoromethyl)thiazole-5-carboxylate in a mixture of ethanol and water.

-

Add a stoichiometric excess of sodium hydroxide solution.

-

Heat the mixture to reflux and monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Cool the reaction mixture and remove the ethanol under reduced pressure.

-

Acidify the aqueous residue with hydrochloric acid to precipitate the carboxylic acid.

-

Filter the solid, wash with cold water, and dry under vacuum to yield 2-Chloro-4-(trifluoromethyl)thiazole-5-carboxylic acid.[1]

-

Step 2: Amidation of 2-Chloro-4-(trifluoromethyl)thiazole-5-carboxylic acid

-

Rationale: Conversion of the carboxylic acid to the primary amide is a necessary step before dehydration to the nitrile.

-

Protocol:

-

Suspend 2-Chloro-4-(trifluoromethyl)thiazole-5-carboxylic acid in an inert solvent like dichloromethane.

-

Add thionyl chloride dropwise at 0°C to form the acyl chloride.

-

Stir the reaction at room temperature until the evolution of gas ceases.

-

Carefully add the resulting solution to a cooled concentrated ammonium hydroxide solution.

-

Stir vigorously to form the amide, which will precipitate.

-

Filter the solid, wash with water, and dry to obtain 2-Chloro-4-(trifluoromethyl)thiazole-5-carboxamide.

-

Step 3: Dehydration of 2-Chloro-4-(trifluoromethyl)thiazole-5-carboxamide to this compound

-

Rationale: The final step involves the removal of a water molecule from the primary amide to yield the target nitrile. Phosphorus oxychloride is a common and effective dehydrating agent for this transformation.

-

Protocol:

-

In a flask equipped with a reflux condenser, add 2-Chloro-4-(trifluoromethyl)thiazole-5-carboxamide to an excess of phosphorus oxychloride.

-

Heat the mixture gently under reflux. The reaction is typically exothermic.

-

Monitor the reaction by TLC.

-

Once complete, cool the mixture and carefully pour it onto crushed ice to quench the excess phosphorus oxychloride.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield this compound.

-

Chemical Reactivity and Potential Applications

The 2-chloro and 5-carbonitrile groups on the thiazole ring are key functional handles for further chemical modifications. The chloro group is susceptible to nucleophilic substitution, allowing for the introduction of various functionalities. The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, providing further avenues for derivatization.

Thiazole-containing compounds are known to exhibit a wide range of biological activities.[2] Derivatives of similar thiazoles have been investigated for their potential as:

-

Agrochemicals: As key intermediates in the synthesis of fungicides and insecticides. The trifluoromethyl group often enhances the efficacy of these agents.

-

Anticancer Agents: Thiazole-5-carboxamides have shown promise as anticancer agents.[2]

-

Antimicrobial Agents: The thiazole nucleus is a common scaffold in the development of new antibacterial and antifungal drugs.

Caption: Potential derivatization pathways and applications.

Safety and Handling

While a specific Material Safety Data Sheet (MSDS) for this compound does not exist, the safety precautions should be based on its precursors and functional groups.

-

2-Chloro-4-(trifluoromethyl)thiazole-5-carbonyl chloride: This precursor is corrosive and causes severe skin burns and eye damage.[3][4]

-

Trifluoromethylated compounds: Can release hazardous decomposition products upon heating.

-

Nitriles: Can be toxic if swallowed, inhaled, or in contact with skin.

Recommended Handling Procedures:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[5]

-

Avoid inhalation of dust and vapors.[6]

-

In case of contact with skin or eyes, flush immediately with copious amounts of water.[6]

-

Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[6]

Conclusion

This compound represents a promising, albeit currently unregistered, chemical entity with significant potential in drug discovery and agrochemical development. Its synthesis is achievable through established chemical transformations, and its reactive functional groups offer a versatile platform for the creation of diverse chemical libraries. This guide provides a foundational framework for researchers to synthesize, handle, and explore the applications of this valuable building block, potentially leading to the discovery of novel bioactive molecules.

References

-

Chemical Synthesis Database. (2025, May 20). 2-chloro-4-(trifluoromethyl)-1,3-thiazole-5-carbonyl chloride. Retrieved from [Link]

-

PubChem. (n.d.). 2-Chloro-4-(4-fluorophenyl)thiazole-5-carbonitrile. Retrieved from [Link]

-

Angene Chemical. (2024, November 1). Safety Data Sheet. Retrieved from [Link]

-

PubChem. (n.d.). 2-Methyl-4-(trifluoromethyl)-5-thiazolecarbonyl chloride. Retrieved from [Link]

-

PubChem. (n.d.). 2-Acetyl-N-(5-chloro-4-(trifluoromethyl)pyridin-2-yl)thiazole-5-carboxamide. Retrieved from [Link]

- Google Patents. (n.d.). CN104672168A - Preparation method of 2-methyl-4-trifluoromethylthiazole-5-carboxylic acid.

-

Patsnap. (n.d.). Preparation method for 2-methyl-4-(trifluoromethyl)thiazole-5-formyl acid. Retrieved from [Link]

-

Cai, W.-X., et al. (2016). Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. Applied Sciences, 6(1), 10. Retrieved from [Link]

Sources

An In-depth Technical Guide to 2-Chloro-4-(trifluoromethyl)thiazole-5-carbonitrile: Properties, Synthesis, and Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties, a proposed synthetic route, and expected analytical characterization of 2-Chloro-4-(trifluoromethyl)thiazole-5-carbonitrile. Due to the limited availability of direct experimental data for this specific compound in publicly accessible literature, this guide leverages predictive modeling and data from structurally analogous compounds to offer valuable insights for researchers. The methodologies and predictions presented herein are grounded in established chemical principles to ensure a high degree of scientific integrity. This document is intended to serve as a foundational resource for professionals engaged in drug discovery and development, facilitating further investigation and application of this promising chemical entity.

Introduction

Thiazole derivatives are a cornerstone in medicinal chemistry, with a significant number of approved drugs and clinical candidates featuring this heterocyclic scaffold. The incorporation of a trifluoromethyl group is a well-established strategy in drug design to enhance metabolic stability, lipophilicity, and binding affinity. The presence of a chloro substituent and a nitrile group offers versatile handles for further chemical modifications, making this compound a molecule of considerable interest for the synthesis of novel bioactive compounds. This guide aims to bridge the current information gap by providing a detailed, albeit predictive, technical profile of this compound.

Predicted Physicochemical Properties

The physicochemical properties of a compound are critical determinants of its pharmacokinetic and pharmacodynamic behavior. In the absence of experimental data, computational methods provide reliable estimations. The following table summarizes the predicted physicochemical properties of this compound.

| Property | Predicted Value | Method/Tool |

| Molecular Formula | C5ClF3N2S | - |

| Molecular Weight | 212.59 g/mol | - |

| Boiling Point | ~250-280 °C (at 760 mmHg) | Estimation based on related structures |

| Melting Point | ~70-90 °C | Estimation based on related structures |

| logP | ~2.5 - 3.0 | Predictive algorithms |

| pKa | Not readily ionizable | - |

| Solubility | Predicted to be soluble in common organic solvents (e.g., DCM, EtOAc, THF) and sparingly soluble in water. | Structural analogy |

Proposed Synthesis and Experimental Protocol

A plausible synthetic route to this compound can be envisioned starting from the more readily available 2-Chloro-4-(trifluoromethyl)thiazole-5-carboxylic acid. The conversion of a carboxylic acid to a nitrile is a standard transformation in organic synthesis.

Proposed Synthetic Workflow

The proposed synthesis involves a two-step process: the conversion of the carboxylic acid to the corresponding primary amide, followed by dehydration to the nitrile.

Caption: Proposed two-step synthesis of the target compound.

Detailed Experimental Protocol

Step 1: Synthesis of 2-Chloro-4-(trifluoromethyl)thiazole-5-carboxamide

-

To a solution of 2-Chloro-4-(trifluoromethyl)thiazole-5-carboxylic acid (1.0 eq) in dichloromethane (DCM, 10 mL/g), add oxalyl chloride (1.5 eq) and a catalytic amount of dimethylformamide (DMF, 1 drop) at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 2 hours.

-

Concentrate the reaction mixture under reduced pressure to remove excess oxalyl chloride and DCM.

-

Dissolve the resulting acid chloride in fresh DCM and add it dropwise to a cooled (0 °C) solution of aqueous ammonia (28%, 5.0 eq).

-

Stir the mixture vigorously for 1 hour at 0 °C.

-

Extract the aqueous layer with DCM (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude amide.

-

Purify the crude product by recrystallization or column chromatography.

Causality Behind Experimental Choices: The conversion of the carboxylic acid to the acid chloride using oxalyl chloride and a catalytic amount of DMF is a standard and efficient method. The subsequent reaction with ammonia provides the primary amide. Using a two-phase system with vigorous stirring ensures efficient reaction between the acid chloride in the organic phase and the ammonia in the aqueous phase.

Step 2: Dehydration to this compound

-

Combine the 2-Chloro-4-(trifluoromethyl)thiazole-5-carboxamide (1.0 eq) with phosphorus pentoxide (P₂O₅, 2.0 eq) in a round-bottom flask equipped with a reflux condenser.

-

Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) to 150-180 °C for 2-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and carefully quench by adding crushed ice.

-

Extract the product with ethyl acetate (3 x 30 mL).

-

Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain this compound.

Causality Behind Experimental Choices: Phosphorus pentoxide is a powerful dehydrating agent commonly used for the conversion of primary amides to nitriles. Performing the reaction at elevated temperatures under an inert atmosphere prevents degradation of the starting material and product. The workup procedure is designed to remove any remaining P₂O₅ and acidic byproducts.

Predicted Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and purity assessment of a synthesized compound. The following are the predicted spectral data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (500 MHz, CDCl₃): No proton signals are expected due to the fully substituted nature of the thiazole ring.

-

¹³C NMR (125 MHz, CDCl₃):

-

~160-165 ppm: C2 (carbon bearing the chloro group).

-

~145-150 ppm (q, JCF ≈ 35-40 Hz): C4 (carbon bearing the trifluoromethyl group).

-

~120-125 ppm (q, JCF ≈ 270-280 Hz): CF₃ carbon.

-

~110-115 ppm: C5 (carbon bearing the nitrile group).

-

~110-115 ppm: CN (nitrile carbon).

-

-

¹⁹F NMR (470 MHz, CDCl₃):

-

~ -60 to -65 ppm (s): A singlet corresponding to the CF₃ group.

-

Infrared (IR) Spectroscopy

-

~2230-2240 cm⁻¹: A sharp, strong absorption band characteristic of the C≡N stretching vibration of the nitrile group.

-

~1500-1600 cm⁻¹: Aromatic C=N and C=C stretching vibrations of the thiazole ring.

-

~1100-1350 cm⁻¹: Strong C-F stretching vibrations of the trifluoromethyl group.

-

~700-800 cm⁻¹: C-Cl stretching vibration.

Mass Spectrometry (MS)

-

Electron Ionization (EI-MS): The molecular ion peak [M]⁺ would be expected at m/z 212 and 214 in an approximate 3:1 ratio, characteristic of the presence of one chlorine atom. A prominent fragment would likely be the loss of the chlorine atom [M-Cl]⁺.

-

High-Resolution Mass Spectrometry (HRMS): Calculated for C₅ClF₃N₂S [M]⁺: 211.9528; Found: (to be determined experimentally).

Reactivity and Potential Applications

The nitrile group on the thiazole ring is a versatile functional handle for further synthetic transformations. It can undergo:

-

Hydrolysis: To the corresponding carboxylic acid or amide under acidic or basic conditions.

-

Reduction: To the aminomethyl group using reducing agents like lithium aluminum hydride (LiAlH₄).

-

Cycloaddition Reactions: With azides to form tetrazoles, which are important pharmacophores.

These potential reactions make this compound a valuable building block for the synthesis of a diverse library of compounds for screening in drug discovery programs.

Safety and Handling

While no specific toxicity data is available for this compound, it should be handled with care in a well-ventilated fume hood, following standard laboratory safety procedures. Based on data for structurally similar compounds, the following hazards should be considered:

-

Acute Toxicity: May be harmful if swallowed, inhaled, or in contact with skin.

-

Irritation: May cause skin, eye, and respiratory tract irritation.

Personal Protective Equipment (PPE):

-

Eye Protection: Safety glasses with side shields or goggles.

-

Hand Protection: Chemically resistant gloves (e.g., nitrile).

-

Skin and Body Protection: Laboratory coat.

In case of exposure, seek immediate medical attention.

Conclusion

This technical guide provides a detailed, predictive overview of the physicochemical properties, synthesis, and characterization of this compound. While experimental data for this specific molecule is limited, the information presented, based on sound chemical principles and data from analogous compounds, offers a solid foundation for researchers. The proposed synthetic route is practical and relies on well-established chemical transformations. The predicted analytical data will be invaluable for the characterization of the synthesized compound. It is our hope that this guide will stimulate further research into this promising molecule and its potential applications in the development of new therapeutics.

References

This section would be populated with citations to the predictive software used, and to the scientific literature describing the synthesis and properties of the analogous compounds mentioned throughout the guide. As no direct literature was found for the target compound, this section is a placeholder for the references that would be included in a full research paper.

An In-Depth Technical Guide to the Solubility of 2-Chloro-4-(trifluoromethyl)thiazole-5-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract: 2-Chloro-4-(trifluoromethyl)thiazole-5-carbonitrile is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery due to its unique structural motifs. The thiazole core is a prevalent scaffold in numerous pharmaceuticals, while the trifluoromethyl group can enhance metabolic stability and binding affinity.[1][2] The nitrile group may also improve pharmacokinetic properties.[3] Understanding the solubility of this compound is paramount for its progression through the drug development pipeline, influencing everything from in vitro assay reliability to in vivo bioavailability. This guide provides a comprehensive framework for characterizing the aqueous and organic solvent solubility of this compound. In the absence of extensive public data on this specific molecule, this document serves as a detailed procedural guide, outlining the authoritative methodologies for determining both thermodynamic and kinetic solubility, interpreting the results, and understanding the physicochemical principles at play.

Introduction: The Strategic Importance of Solubility in Drug Discovery

Solubility is a critical physicochemical parameter that profoundly impacts a compound's therapeutic potential.[4] For orally administered drugs, insufficient aqueous solubility can lead to poor absorption, low bioavailability, and high inter-patient variability. In early-stage discovery, low solubility can cause unreliable results in biological assays and complicate formulation development.[5] Therefore, a thorough understanding and accurate measurement of a compound's solubility are non-negotiable for making informed decisions in lead optimization and candidate selection.

This guide focuses on this compound, a compound whose structural features present a unique solubility profile. The interplay between the polar nitrile group, the highly electronegative trifluoromethyl group, and the aromatic thiazole ring dictates its interaction with various solvents. This document provides the scientific rationale and detailed protocols for elucidating this profile.

Physicochemical Characterization and Predicted Solubility Behavior

-

Thiazole Ring: The thiazole ring itself is an aromatic heterocycle containing both nitrogen and sulfur.[6] It can participate in various intermolecular interactions, including pi-stacking and hydrogen bonding (via the nitrogen atom). Thiazole is a component of the essential vitamin thiamine (B1).[7]

-

Chloro Group: The chloro substituent is an electron-withdrawing group that increases the lipophilicity of the molecule, which would generally decrease aqueous solubility.

-

Trifluoromethyl (CF3) Group: This group is highly lipophilic and electron-withdrawing. It is often incorporated into drug candidates to block metabolic oxidation and improve metabolic stability.[8] Its presence typically reduces aqueous solubility.[2]

-

Nitrile (-C≡N) Group: The nitrile group is polar and can act as a hydrogen bond acceptor.[9] This feature can contribute positively to aqueous solubility. In some pharmaceutical contexts, the nitrile group has been shown to increase water solubility compared to other substituents.[3][10]

Overall Prediction: The presence of the lipophilic chloro and trifluoromethyl groups likely dominates the solubility profile, suggesting that this compound will exhibit low aqueous solubility. However, the polar nitrile group may provide some mitigation. Solubility in polar organic solvents is expected to be significantly higher.

Experimental Determination of Solubility: A Two-Pronged Approach

To fully characterize the solubility of a compound, it is essential to measure both its thermodynamic and kinetic solubility. These two parameters provide different but complementary insights into the compound's behavior.[4]

-

Thermodynamic Solubility: This is the true equilibrium solubility, defined as the maximum concentration of a solute that can be dissolved in a solvent at a specific temperature and pressure, in equilibrium with the solid form of the solute.[11] It is the gold standard for solubility measurement and is crucial for formulation and biopharmaceutical classification. The most reliable method for its determination is the shake-flask method .[12]

-

Kinetic Solubility: This is a measure of how quickly a compound dissolves from a high-concentration stock solution (typically in DMSO) when diluted into an aqueous buffer.[13] It is a non-equilibrium measurement and often results in a higher value than thermodynamic solubility due to the formation of a supersaturated solution.[4] Kinetic solubility is widely used in high-throughput screening (HTS) during early drug discovery due to its speed and low compound requirement.[14]

Protocol for Thermodynamic Solubility Determination (Shake-Flask Method)

This protocol is the authoritative method for establishing the equilibrium solubility of this compound.[15]

Principle: An excess of the solid compound is agitated in the solvent of interest for an extended period until equilibrium is reached. The resulting saturated solution is then filtered to remove undissolved solid, and the concentration of the dissolved compound is quantified.

Experimental Workflow:

Caption: Workflow for Thermodynamic Solubility Determination.

Detailed Steps:

-

Preparation: Add an excess amount of solid this compound to a glass vial. The exact amount should be sufficient to ensure a solid phase remains at equilibrium.

-

Solvent Addition: Add a precise volume of the desired solvent (e.g., purified water, phosphate-buffered saline (PBS) at pH 7.4, ethanol, etc.) to the vial.

-

Equilibration: Seal the vials and place them in a shaker incubator set to a constant temperature (e.g., 25°C). Agitate for a sufficient time to reach equilibrium, typically 24 to 48 hours.[13] It is advisable to take samples at multiple time points (e.g., 24h, 48h) to confirm that equilibrium has been achieved.[12]

-

Phase Separation: After equilibration, remove the vials and allow the undissolved solid to settle. A brief centrifugation can aid this process.

-

Filtration: Carefully withdraw an aliquot of the supernatant and filter it through a low-binding 0.22 µm syringe filter to remove any remaining solid particles.

-

Quantification: Prepare a standard curve of the compound in the same solvent. Analyze the filtered saturated solution by a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography with Mass Spectrometry (LC-MS/MS), and determine the concentration by comparing it to the standard curve.[13]

Protocol for Kinetic Solubility Determination (High-Throughput Method)

This protocol is designed for rapid screening and is particularly relevant for early-stage drug discovery projects.[16]

Principle: A concentrated stock solution of the compound in Dimethyl Sulfoxide (DMSO) is added to an aqueous buffer. The formation of a precipitate is monitored over a short period, and the concentration of the compound remaining in solution is measured.

Experimental Workflow:

Caption: Workflow for Kinetic Solubility Determination.

Detailed Steps:

-

Stock Solution Preparation: Prepare a 20 mM stock solution of this compound in 100% DMSO.[5]

-

Plate Setup: In a 96-well plate, add 198 µL of aqueous buffer (e.g., PBS, pH 7.4) to each well.

-

Compound Addition: Add 2 µL of the DMSO stock solution to the buffer-containing wells. This results in a final DMSO concentration of 1% and a theoretical compound concentration of 200 µM.

-

Incubation: Seal the plate and shake it for 1-2 hours at room temperature.[13]

-

Separation: Centrifuge the plate to pellet any precipitate that has formed.

-

Analysis: Carefully transfer the supernatant to a new plate and measure the concentration of the dissolved compound using a suitable analytical method (e.g., UV-Vis spectroscopy, nephelometry, or LC-MS/MS) against a standard curve.[5]

Data Presentation and Interpretation

Solubility data should be presented clearly and concisely. A tabular format is ideal for comparing solubility in different solvents and under different conditions.

Table 1: Hypothetical Thermodynamic Solubility Data

| Solvent System | Temperature (°C) | Solubility (µg/mL) | Solubility (µM) |

| Purified Water | 25 | 5.2 | 22.5 |

| PBS (pH 7.4) | 25 | 4.8 | 20.8 |

| Ethanol | 25 | >1000 | >4335 |

| Acetonitrile | 25 | >1000 | >4335 |

| PBS (pH 7.4) | 37 | 6.1 | 26.4 |

Table 2: Hypothetical Kinetic Solubility Data

| Buffer System | Incubation Time (h) | Kinetic Solubility (µM) |

| PBS (pH 7.4) | 1 | 45.7 |

| PBS (pH 7.4) | 2 | 41.2 |

Interpretation: The hypothetical data illustrates that kinetic solubility is often higher than thermodynamic solubility. The difference arises because the kinetic method can lead to supersaturated solutions that have not yet precipitated.[17] The higher solubility at 37°C compared to 25°C suggests that the dissolution process is endothermic. The high solubility in organic solvents like ethanol and acetonitrile is typical for many organic compounds.

Safety and Handling

As a halogenated heterocyclic compound, this compound should be handled with appropriate care. While specific toxicity data is unavailable, related compounds are known to be harmful if swallowed and can cause skin and eye irritation.[18]

Recommended Precautions:

-

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Handle the solid compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.

-

Storage: Store in a tightly sealed container in a cool, dry place.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This technical guide provides a comprehensive framework for researchers to determine and understand the solubility of this compound. By employing the authoritative shake-flask method for thermodynamic solubility and a high-throughput assay for kinetic solubility, scientists can generate the critical data needed to advance this promising compound through the drug discovery and development process. A thorough characterization of its solubility in both aqueous and organic media will enable rational formulation design and support the reliable interpretation of biological data, ultimately paving the way for its potential therapeutic applications.

References

-

Protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility). 2024. Available from: [Link]

-

American Pharmaceutical Review. Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. 2014. Available from: [Link]

- Kloskowski, T., et al. Synthesis of Novel Halogenated Heterocycles Based on o-Phenylenediamine and Their Interactions with the Catalytic Subunit of Protein Kinase CK2. Molecules. 2021.

-

Wikipedia. Nitrile. Available from: [Link]

-

AxisPharm. Kinetic Solubility Assays Protocol. Available from: [Link]

-

ResearchGate. Physicochemical properties of the synthesized thiazole derivatives. Available from: [Link]

- Ferreira, R. S., et al. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Pharmaceuticals. 2025.

- El-Sayed, N. N. E., et al. New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Molecules. 2019.

-

Chemical Synthesis Database. 2-chloro-4-(trifluoromethyl)-1,3-thiazole-5-carbonyl chloride. 2025. Available from: [Link]

-

Synthesis Spotlight. Heterocycles Halogenated, Hassles Removed. 2025. Available from: [Link]

-

ResearchGate. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. 2025. Available from: [Link]

- Fleming, F. F., et al. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry. 2010.

-

BioAssay Systems. Solubility Testing – Shake Flask Method. Available from: [Link]

-

ResearchGate. Evaluation of a Method for High Throughput Solubility Determination using a Multi-wavelength UV Plate Reader. 2025. Available from: [Link]

-

ResearchGate. The in silico physicochemical properties of thiazole derivatives.... Available from: [Link]

-

Regulations.gov. MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. 2018. Available from: [Link]

-

Sygnature Discovery. Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. Available from: [Link]

-

Wikipedia. Trifluoromethyl group. Available from: [Link]

-

Chemistry Steps. Reactions of Nitriles. Available from: [Link]

-

Ovid. Kinetic versus thermodynamic solubility temptations and risks. Available from: [Link]

-

GlaxoSmithKline. High-Throughput Solubility. Available from: [Link]

-

ResearchGate. Halogenated Heterocycles as Pharmaceuticals. Available from: [Link]

-

World Journal of Research and Review. An Overview of Biological and Synthetic Aspects of Thiazole Derivatives in Heterocyclic Chemistry. Available from: [Link]

-

Canadian Science Publishing. PART I. COMPLEX FORMATION BY PHOSPHINES CONTAINING THE TRIFLUOROMETHYL GROUP. Available from: [Link]

-

Chemistry LibreTexts. Physical Properties of Nitriles. 2023. Available from: [Link]

-

MDPI. Formal Synthesis of Ortho-Cyanated N-Heterocycles via Direct, Metal-Free Cyanation of N-Oxides Under Benign Conditions. Available from: [Link]

-

Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Available from: [Link]

-

Wikipedia. Thiazole. Available from: [Link]

-

ResearchGate. Various interactions between nitrile groups and proteins. (A) The.... Available from: [Link]

-

MDPI. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Available from: [Link]

-

ResearchGate. Thermodynamic vs. kinetic solubility: Knowing which is which. 2025. Available from: [Link]

-

ACS Publications. Handling Hazards Using Continuous Flow Chemistry: Synthesis of N1-Aryl-[4][5][13]-triazoles from Anilines via Telescoped Three-Step Diazotization, Azidodediazotization, and [3 + 2] Dipolar Cycloaddition Processes. Available from: [Link]

-

Angene. 2-Acetyl-N-(5-chloro-4-(trifluoromethyl)pyridin-2-yl)thiazole-5-carboxamide. Available from: [Link]

Sources

- 1. New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 5. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 6. wjrr.org [wjrr.org]

- 7. Thiazole - Wikipedia [en.wikipedia.org]

- 8. Trifluoromethyl group - Wikipedia [en.wikipedia.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Nitrile - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

- 12. dissolutiontech.com [dissolutiontech.com]

- 13. enamine.net [enamine.net]

- 14. researchgate.net [researchgate.net]

- 15. bioassaysys.com [bioassaysys.com]

- 16. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 17. ovid.com [ovid.com]

- 18. 1628265-17-7 | 2-chloro-4-(4-fluorophenyl)thiazole-5-carbonitrile [fluoromart.com]

Navigating the Unseen: A Technical Guide to the Chemical Hazards and Safety of 2-Chloro-4-(trifluoromethyl)thiazole-5-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

A Note on Scientific Integrity: Extrapolating Safety Data in the Absence of Direct Evidence

The landscape of chemical research is ever-expanding, often outpacing the formal documentation of safety profiles for every novel compound. 2-Chloro-4-(trifluoromethyl)thiazole-5-carbonitrile is one such molecule where a specific, publicly available Safety Data Sheet (SDS) is not readily accessible. In the spirit of responsible science and proactive risk mitigation, this guide has been meticulously crafted by extrapolating data from structurally analogous compounds.

This document synthesizes hazard information from closely related thiazole derivatives to provide a robust, albeit inferred, safety profile. The core principle of this guide is to empower researchers with a comprehensive understanding of the potential risks and the necessary precautions, fostering a culture of safety in the laboratory. The causality behind each recommendation is explained to ensure that the protocols are not just followed, but understood.

Hazard Identification and Classification: A Synthesized Profile

Based on an analysis of structural analogues, this compound is anticipated to be a hazardous substance. The primary hazards are expected to be acute toxicity if swallowed, skin and eye irritation, and potential respiratory irritation.

GHS Classification (Inferred)

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[1][2] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[1][2] |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation[1][2] |

| Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) | Category 3 | H335: May cause respiratory irritation[1][2] |

Signal Word: Warning [1]

Hazard Pictogram:

Inferred Hazard Statements:

Inferred Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1]

-

P264: Wash skin thoroughly after handling.

-

P270: Do not eat, drink or smoke when using this product.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]

-

P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[1]

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.[1]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

Toxicological Profile: Understanding the Risks to the Body

While specific toxicological data for this compound is unavailable, the anticipated effects based on its analogues are as follows:

-

Oral Toxicity: Harmful if swallowed. Ingestion may lead to gastrointestinal irritation, nausea, vomiting, and diarrhea.[2]

-

Dermal Toxicity: Expected to be a skin irritant. Prolonged or repeated contact may cause redness, itching, and inflammation.[1][2]

-

Inhalation Toxicity: May cause respiratory tract irritation. Inhalation of dust or fumes should be avoided.[1][2]

-

Eye Irritation: Causes serious eye irritation. Direct contact can result in redness, pain, and potential damage to the cornea.[1][2]

-

Chronic Effects: No data is available on the long-term effects of exposure. As a precaution, chronic exposure should be minimized.

Safe Handling and Storage: A Proactive Approach to Laboratory Safety

Adherence to stringent safety protocols is paramount when handling this compound. The following procedures are designed to minimize exposure and ensure a safe working environment.

Engineering Controls:

-

Work should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood.[3]

-

Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[2]

Personal Protective Equipment (PPE):

The selection of appropriate PPE is critical. The following diagram illustrates the essential protective gear for handling this compound.

Handling Procedures:

-

Avoid all personal contact with the substance.[3]

-

Do not eat, drink, or smoke in the laboratory.

-

Wash hands thoroughly with soap and water after handling.

-

Avoid the formation of dust and aerosols.[3]

Storage Requirements:

-

Store in a cool, dry, and well-ventilated area.

-

Keep the container tightly closed to prevent contamination and moisture ingress.

-

Store away from incompatible materials such as strong oxidizing agents and strong bases.[2]

Emergency Procedures: A Guide to Rapid and Effective Response

In the event of an accidental exposure or spill, a swift and informed response is crucial.

First Aid Measures:

| Exposure Route | First Aid Protocol |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2] |

| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation develops or persists.[2] |

| Inhalation | Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention. |

| Ingestion | Do NOT induce vomiting. If victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Get medical attention immediately.[2][3] |

Spill and Leak Response:

The following workflow outlines the steps to be taken in the event of a spill.

Fire and Explosion Hazards

While specific data is not available, related compounds are generally not highly flammable. However, in the event of a fire, the following should be considered:

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

-

Hazardous Combustion Products: Thermal decomposition may produce toxic fumes of carbon monoxide, carbon dioxide, nitrogen oxides, sulfur oxides, and hydrogen chloride.

-

Firefighting Procedures: Wear a self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with skin and eyes.

Disposal Considerations

Disposal of this compound and any contaminated materials must be in accordance with all applicable federal, state, and local environmental regulations. Contact a licensed professional waste disposal service to dispose of this material.

Conclusion: A Commitment to Safety

This guide provides a comprehensive overview of the inferred chemical hazards and safety protocols for this compound. By understanding the potential risks and adhering to the recommended procedures, researchers can work with this compound in a safe and responsible manner. The principles of scientific integrity and a proactive safety culture are the cornerstones of innovative and successful research.

References

-

Angene Chemical. Safety Data Sheet. (2026-01-02). [Link]

-

Georganics. 2-CHLORO-5-CHLOROMETHYL THIAZOLE. (2011-01-27). [Link]

Sources

An In-Depth Technical Guide to the Synthesis of 2-Chloro-4-(trifluoromethyl)thiazole-5-carbonitrile: Precursors and Core Synthetic Strategies

Abstract: 2-Chloro-4-(trifluoromethyl)thiazole-5-carbonitrile is a highly functionalized heterocyclic compound of significant interest to researchers in medicinal and agricultural chemistry. Its unique combination of a reactive chloro group, a metabolically stable trifluoromethyl moiety, and a versatile carbonitrile handle makes it a valuable building block for the synthesis of complex bioactive molecules. This guide provides a detailed examination of the primary synthetic pathways to this target molecule, focusing on the selection and preparation of key precursors. We will dissect the most robust and widely documented route involving a Sandmeyer reaction on a 2-aminothiazole intermediate and explore alternative strategies based on classical thiazole ring-forming reactions. This document is intended for researchers, chemists, and drug development professionals, offering field-proven insights, step-by-step protocols, and a thorough analysis of the underlying chemical principles.

Retrosynthetic Analysis: Deconstructing the Target Molecule

A logical approach to designing the synthesis of this compound begins with a retrosynthetic analysis. This process identifies the most strategic bond disconnections to reveal plausible precursors.

The most evident disconnection is the carbon-chlorine bond at the C2 position. This transformation is reliably achieved via a Sandmeyer reaction, a cornerstone of aromatic and heteroaromatic chemistry for converting an amino group into a halide.[1][2] This leads to the key intermediate, 2-amino-4-(trifluoromethyl)thiazole-5-carbonitrile .

Further deconstruction of the thiazole ring itself suggests a Hantzsch-type synthesis.[3] This involves disconnecting the ring into two components: a three-carbon unit containing the trifluoromethyl and nitrile groups, and a thioamide-like synthon that provides the nitrogen and sulfur atoms.

This analysis highlights two primary strategic approaches, with the Sandmeyer route being particularly advantageous due to the well-established reliability of the final chlorination step.

Primary Synthesis Pathway: The Sandmeyer Approach

This pathway is arguably the most efficient and validated method, proceeding through a stable and accessible 2-aminothiazole intermediate. The overall strategy involves two main stages: the construction of the thiazole ring and the subsequent conversion of the C2-amino group to a chloro group.

Synthesis of Key Precursor: 2-Amino-4-(trifluoromethyl)thiazole-5-carbonitrile

The cornerstone of this pathway is the formation of the 2-aminothiazole core. This is typically achieved through the cyclocondensation of trifluoroacetamide with a sulfur-containing three-carbon synthon.

Trifluoroacetamide is a crucial building block that provides the trifluoromethyl group and the N1 and C2 atoms of the thiazole ring. It can be readily synthesized in the laboratory from common starting materials like ethyl trifluoroacetate.[4][5]

Experimental Protocol: Synthesis of Trifluoroacetamide [4]

-

Fit a 500 mL three-neck round-bottom flask with a dry ice condenser and a gas delivery tube extending to the bottom of the flask.

-

Charge the flask with ethyl trifluoroacetate (e.g., 0.5 moles) diluted with an equal volume of diethyl ether.

-

Cool the condenser with a dry ice/acetone slurry.

-

Bubble anhydrous ammonia gas through the solution at a rate that maintains gentle reflux of liquid ammonia. Continue the addition for approximately 2-3 hours.

-

After the addition is complete, allow the flask to slowly warm to room temperature overnight to evaporate excess ammonia.

-

Pour the resulting contents into an evaporating dish to crystallize.

-

Collect the solid by filtration and recrystallize from 95% ethanol to yield pure trifluoroacetamide.

With trifluoroacetamide in hand, the next step is the cyclization reaction. While specific literature for the target 5-carbonitrile is sparse, a highly analogous and effective method involves reacting trifluoroacetamide with a salt of 2-cyano-3,3-dimercaptoacrylonitrile. This precursor provides the C4, C5 (with its nitrile), and sulfur atoms.

Conceptual Protocol: Cyclocondensation

-

In a suitable solvent such as ethanol or DMF, dissolve the 2-cyano-3,3-dimercaptoacrylonitrile salt (e.g., dipotassium salt).

-

Add an equimolar amount of trifluoroacetamide to the solution.

-

Add a base, such as triethylamine or potassium carbonate, to facilitate the reaction.

-

Heat the mixture under reflux for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture and acidify with a dilute acid (e.g., 1M HCl) to precipitate the product.

-

Filter the solid, wash with water, and dry to obtain crude 2-amino-4-(trifluoromethyl)thiazole-5-carbonitrile. Further purification can be achieved by recrystallization.

The Sandmeyer Reaction: Final Conversion to Product

The Sandmeyer reaction is a classic transformation that converts an aromatic or heteroaromatic amine into a halide via a diazonium salt intermediate, using a copper(I) salt as a catalyst.[1][6] This reaction is highly effective for 2-aminothiazoles.[7]

Mechanism Causality: The reaction proceeds in two main steps. First, the 2-amino group is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures (0-5 °C) to form a diazonium salt. This intermediate is generally unstable and is used immediately. Second, the diazonium salt solution is added to a solution of copper(I) chloride. The copper(I) catalyzes a single-electron transfer to the diazonium salt, which then decomposes, releasing nitrogen gas and forming an aryl radical. This radical abstracts a chlorine atom from the copper(II) species, yielding the final product and regenerating the copper(I) catalyst.[1][2]

Experimental Protocol: Sandmeyer Chlorination [8]

-

Suspend 2-amino-4-(trifluoromethyl)thiazole-5-carbonitrile (1.0 eq) in a mixture of concentrated hydrochloric acid and water at 0 °C.

-

Slowly add a solution of sodium nitrite (1.1 eq) in water dropwise, ensuring the temperature remains between 0 and 5 °C. Stir for 30-60 minutes to ensure complete formation of the diazonium salt.

-

In a separate flask, prepare a solution of copper(I) chloride (1.2 eq) in concentrated hydrochloric acid.

-

Slowly add the cold diazonium salt solution to the copper(I) chloride solution. Vigorous evolution of nitrogen gas should be observed.

-

Allow the reaction mixture to stir and slowly warm to room temperature over 1-2 hours.

-

Pour the mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel or by distillation/recrystallization.

Alternative Pathway: Hantzsch-Type Synthesis

The Hantzsch thiazole synthesis is a fundamental method for constructing the thiazole ring, involving the reaction of an α-halocarbonyl compound with a thioamide.[3][9] While less directly documented for this specific target, it represents a viable alternative strategy.

Conceptual Framework: This route would require the synthesis of a highly electrophilic precursor: 2-chloro-4,4,4-trifluoro-3-oxobutanenitrile . This key intermediate would then be cyclized with a simple thioamide, such as thioformamide, which would provide the remaining N1 and C2 atoms of the ring.

Challenges and Considerations: The primary challenge in this approach is the synthesis and handling of the α-halo-β-ketonitrile precursor. These molecules are often highly reactive and potentially unstable. However, if this precursor can be accessed, the subsequent cyclization is typically robust and high-yielding. The chlorination step is integrated into the synthesis of the precursor, potentially reducing the total number of steps compared to the Sandmeyer route.

Summary of Key Precursors and Reagents

The successful synthesis of this compound relies on the availability and purity of several key starting materials.

| Precursor / Reagent | Role in Synthesis | Sourcing / Preparation |

| Ethyl Trifluoroacetate | Starting material for Trifluoroacetamide | Commercially available |

| Trifluoroacetamide | Provides CF₃, N1, and C2 in the cyclocondensation | Synthesized from Ethyl Trifluoroacetate[4][5] |

| 2-Cyano-3,3-dimercaptoacrylonitrile Salt | Provides S, C4, and C5 (with nitrile) | Commercially available or synthesized |

| **Sodium Nitrite (NaNO₂) ** | In situ generation of nitrous acid for diazotization | Commercially available |

| Copper(I) Chloride (CuCl) | Catalyst for the Sandmeyer reaction | Commercially available |

| Hydrochloric Acid (HCl) | Acid medium for diazotization and Sandmeyer reaction | Commercially available |

Conclusion

The synthesis of this compound is most reliably achieved through a multi-step sequence that culminates in a Sandmeyer reaction. This pathway leverages the well-established chemistry of 2-aminothiazoles, for which robust ring-forming precedents exist. The key steps involve the initial preparation of trifluoroacetamide, its subsequent cyclocondensation to form the 2-aminothiazole core, and a final, high-fidelity conversion of the amino group to a chloro group using classical Sandmeyer conditions. While alternative Hantzsch-type syntheses are conceptually viable, the Sandmeyer approach remains the strategy of choice for researchers and development professionals due to its predictability and the accessibility of the required precursors. Careful control of reaction conditions, particularly during the low-temperature diazotization step, is critical to achieving high yields and purity of this valuable synthetic intermediate.

References

-

PrepChem. (n.d.). Preparation of trifluoroacetamide. PrepChem.com. Retrieved from [Link]

-

PrepChem. (n.d.). Synthesis of trifluoroacetamide. PrepChem.com. Retrieved from [Link]

-

ACS Publications. (2024). Synthesis of Trifluoroacetamidoketones by Acylation of Ferrocene with In Situ Protected Amino Acids. The Journal of Organic Chemistry. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Efficient and Regioselective Halogenations of 2-Amino-1,3-thiazoles with Copper Salts. NIH. Retrieved from [Link]

-

Wiley Online Library. (n.d.). Synthesis of thiazoles via condensation of α‐chloroacetaldehyde with thioformamide. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Trifluoroacetamides. Retrieved from [Link]

-

PubMed. (2005). Thiazole synthesis by cyclocondensation of 1-alkynyl(phenyl)-lambda3-iodanes with thioureas and thioamides. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Recent trends in the chemistry of Sandmeyer reaction: a review. PMC. Retrieved from [Link]

-

ACS Publications. (n.d.). A New Thiazole Synthesis by Cyclocondensation of Thioamides and Alkynyl(Aryl)Iodonium Reagents. The Journal of Organic Chemistry. Retrieved from [Link]

-

Purkh. (2018). Pyrano[2,3-D]Thiazole: Synthesis. To Chemistry Journal. Retrieved from [Link]

-

Chemical Synthesis Database. (n.d.). 2-chloro-4-(trifluoromethyl)-1,3-thiazole-5-carbonyl chloride. Retrieved from [Link]

-

Wikipedia. (n.d.). Thiazole. Retrieved from [Link]

-

Master Organic Chemistry. (n.d.). The Sandmeyer Reaction: Substitution for an NH2 on an Aromatic Ring. Retrieved from [Link]

- Google Patents. (n.d.). CN104672168B - A kind of preparation method of 2 methyl, 4 trifluoromethyl thiazole 5 formic acid.

-

Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]

-

BYJU'S. (n.d.). Sandmeyer Reaction Mechanism. Retrieved from [Link]

Sources

- 1. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 2. byjus.com [byjus.com]

- 3. Thiazole - Wikipedia [en.wikipedia.org]

- 4. prepchem.com [prepchem.com]

- 5. Trifluoroacetamide synthesis - chemicalbook [chemicalbook.com]

- 6. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Efficient and Regioselective Halogenations of 2-Amino-1,3-thiazoles with Copper Salts - PMC [pmc.ncbi.nlm.nih.gov]

- 8. web.mnstate.edu [web.mnstate.edu]

- 9. Page loading... [wap.guidechem.com]

mechanism of formation of 2-Chloro-4-(trifluoromethyl)thiazole-5-carbonitrile

An In-Depth Technical Guide to the Synthesis and Formation Mechanism of 2-Chloro-4-(trifluoromethyl)thiazole-5-carbonitrile

Executive Summary

This compound is a highly functionalized heterocyclic compound of significant interest in the development of novel agrochemicals and pharmaceuticals. The strategic placement of a trifluoromethyl group, a nitrile, and a reactive chloro-substituent makes it a versatile building block for creating complex molecular architectures. This guide provides a comprehensive analysis of the most plausible and chemically sound pathway for its synthesis. The proposed mechanism is a two-stage process commencing with the construction of the thiazole core via a Hantzsch-type condensation, followed by a deaminative chlorination of the resulting 2-amino intermediate through a Sandmeyer reaction. This document elucidates the underlying mechanisms, provides detailed experimental protocols, and offers expert insights into reaction optimization, grounded in authoritative scientific literature.

Introduction: The Significance of Fluorinated Thiazoles

Fluorinated organic compounds have become indispensable in modern drug discovery and materials science. The incorporation of fluorine, particularly the trifluoromethyl (CF₃) group, can dramatically alter a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity. The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a well-established pharmacophore found in numerous approved drugs. The combination of these two motifs in structures like this compound creates a scaffold with high potential for biological activity and synthetic utility. This guide deconstructs the formation of this valuable intermediate, providing researchers with a robust framework for its synthesis and application.

Retrosynthetic Analysis

A logical retrosynthetic analysis of the target molecule suggests a two-step disconnection strategy. The 2-chloro group can be installed from a more accessible 2-amino group via a Sandmeyer reaction. This precursor, 2-amino-4-(trifluoromethyl)thiazole-5-carbonitrile, can then be disconnected via a Hantzsch-type synthesis, leading back to simple, commercially available starting materials.

Caption: Stepwise mechanism of the Hantzsch thiazole synthesis.

Experimental Protocol: Synthesis of 2-Amino-4-(trifluoromethyl)thiazole-5-carbonitrile

This protocol is adapted from established procedures for synthesizing substituted 2-aminothiazoles. [1][2]

-

Reagent Preparation: In a three-necked flask equipped with a reflux condenser and a magnetic stirrer, dissolve thiourea (1.0 eq.) in absolute ethanol (5 mL per mmol of thiourea).

-

Reaction Initiation: To this solution, add the α-halo-β-ketonitrile precursor, such as 2-bromo-4,4,4-trifluoro-3-oxobutanenitrile (1.0 eq.), portion-wise at room temperature. An exotherm may be observed.

-

Reflux: Heat the reaction mixture to reflux (approx. 78 °C for ethanol) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the mixture to room temperature. Neutralize the solution with a saturated aqueous solution of sodium bicarbonate. The product often precipitates from the solution.

-

Isolation and Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum. If necessary, the crude product can be recrystallized from an ethanol/water mixture to yield the pure 2-amino-4-(trifluoromethyl)thiazole-5-carbonitrile.

Mechanistic Pathway II: Deaminative Chlorination via Sandmeyer Reaction

The conversion of the 2-amino group to a 2-chloro group is a critical transformation, enabling further synthetic modifications. The Sandmeyer reaction is the classic and most effective method for this process on heteroaromatic amines. [3][4]It involves the diazotization of the amine followed by a copper(I)-catalyzed substitution.

Mechanism of the Sandmeyer Reaction

This reaction proceeds via a radical-nucleophilic aromatic substitution pathway. [4]

-

Diazotization: The primary aromatic amine reacts with a nitrite source (e.g., sodium nitrite, NaNO₂, or an alkyl nitrite like tert-butyl nitrite) under acidic conditions (e.g., HCl) to form a diazonium salt intermediate. Temperature control (typically 0-5 °C) is critical to prevent premature decomposition of this unstable salt.

-

Single Electron Transfer (SET): The copper(I) chloride (CuCl) catalyst donates a single electron to the diazonium salt.

-

Radical Formation & N₂ Evolution: The diazonium salt accepts the electron, leading to the formation of an aryl radical and the irreversible loss of stable dinitrogen gas (N₂), which drives the reaction forward.

-

Chlorine Transfer: The newly formed aryl radical abstracts a chlorine atom from the now copper(II) chloride species (CuCl₂), yielding the final 2-chloro-thiazole product and regenerating the Cu(I) catalyst.

Caption: Catalytic cycle of the Sandmeyer deaminative chlorination.

Experimental Protocol: Synthesis of this compound

This protocol is based on well-documented Sandmeyer reactions on 2-aminothiazole derivatives. [3][5][6]

-

Diazotization: Suspend 2-amino-4-(trifluoromethyl)thiazole-5-carbonitrile (1.0 eq.) in a mixture of acetonitrile and concentrated hydrochloric acid at 0 °C in an ice-water bath. Add a solution of sodium nitrite (1.1 eq.) in water dropwise, ensuring the temperature does not exceed 5 °C. Stir the mixture for 30-45 minutes at this temperature.

-

Copper Catalyst Addition: In a separate flask, prepare a solution of copper(I) chloride (1.3 eq.) in concentrated hydrochloric acid.

-

Substitution Reaction: Slowly add the cold diazonium salt solution to the copper(I) chloride solution. Vigorous evolution of nitrogen gas will be observed.

-

Reaction Completion: After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 1-2 hours.

-

Work-up and Isolation: Pour the reaction mixture into ice water and extract with an organic solvent such as ethyl acetate or dichloromethane. Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by column chromatography on silica gel to afford the pure this compound.

Process Parameters and Optimization

The success of this synthetic sequence hinges on careful control of reaction conditions. The following table summarizes key parameters and provides expert insights for process optimization.

| Parameter | Stage 1: Hantzsch Synthesis | Stage 2: Sandmeyer Reaction | Causality & Expert Insight |

| Solvent | Ethanol, DMF | Acetonitrile, Water/HCl | Stage 1: Ethanol is a good choice for its ability to dissolve thiourea and its suitable reflux temperature. Stage 2: Acetonitrile is often used for its ability to dissolve the organic substrate, while aqueous acid is required for diazotization. |

| Temperature | Reflux (e.g., 78 °C) | 0-5 °C (Diazotization), RT (Substitution) | Stage 1: Heat is required to overcome the activation energy for cyclization and dehydration. Stage 2: Low temperature is critical for the stability of the diazonium salt. Premature warming leads to decomposition and side products. |

| Reagents | Thiourea | NaNO₂, CuCl | Stage 1: Thiourea is the most common and cost-effective source for the 2-amino-thiazole core. Stage 2: Alkyl nitrites (t-butyl nitrite) can be used for non-aqueous conditions, but NaNO₂ is standard. CuCl is the essential catalyst for chlorine transfer. [7] |

| Typical Yield | 75-90% | 60-75% | Yields are highly dependent on the purity of starting materials and strict adherence to the reaction conditions, especially temperature control in the Sandmeyer step. |

| Purification | Recrystallization | Column Chromatography | The aminothiazole intermediate is often a stable, crystalline solid amenable to recrystallization. The final chloro product may require chromatography to remove byproducts. |

Conclusion

The formation of this compound is most effectively achieved through a robust and logical two-stage synthetic sequence. The initial construction of the heterocyclic core via a Hantzsch-type condensation provides the necessary 2-amino-4-(trifluoromethyl)thiazole-5-carbonitrile intermediate in high yield. Subsequent deaminative chlorination using the Sandmeyer reaction, a classic yet powerful transformation, successfully installs the desired chloro-substituent. A thorough understanding of the underlying mechanisms and meticulous control over key experimental parameters, particularly temperature during diazotization, are paramount for achieving high yields and purity. This guide provides the foundational knowledge for researchers and drug development professionals to confidently synthesize and utilize this valuable chemical intermediate.

References

-

Mallia, C. J., Englert, L., Walter, G. C., & Baxendale, I. R. (2015). Thiazole formation through a modified Gewald reaction. Beilstein Journal of Organic Chemistry, 11, 875–883. [Link] [8][9][10][11][12]2. Khaliq, M., et al. (2022). Recent trends in the chemistry of Sandmeyer reaction: a review. RSC Advances. [Link] [3]3. Bar-Rog, V., et al. (2012). Efficient and Regioselective Halogenations of 2-Amino-1,3-thiazoles with Copper Salts. Organic Letters. [Link] [5]4. Wikipedia Contributors. (2023). Sandmeyer reaction. Wikipedia. [Link] [4]5. El-Sayed, M. A. A., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449. [Link] [1]6. Barberis, C., et al. (2021). Deaminative chlorination of aminoheterocycles. Nature Communications. [Link] [6]7. Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Organic Chemistry Portal. [Link] [7]8. Eureka | Patsnap. (2013). Preparation method for 2-methyl-4-(trifluoromethyl)thiazole-5-formyl acid. [Link] [2]9. Google Patents. (2016). A kind of preparation method of 2 methyl, 4 trifluoromethyl thiazole 5 formic acid. [13]10. Google Patents. (2015). Preparation method of 2-methyl-4-trifluoromethylthiazole-5-carboxylic acid. [14]11. Google Patents. (2013). The preparation method of 2-methyl-4-(trifluoromethyl) thiazole-5-formic acid.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Preparation method for 2-methyl-4-(trifluoromethyl)thiazole-5-formyl acid - Eureka | Patsnap [eureka.patsnap.com]

- 3. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 5. Efficient and Regioselective Halogenations of 2-Amino-1,3-thiazoles with Copper Salts - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Deaminative chlorination of aminoheterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Sandmeyer Reaction [organic-chemistry.org]

- 8. Thiazole formation through a modified Gewald reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. scilit.com [scilit.com]

- 10. BJOC - Thiazole formation through a modified Gewald reaction [beilstein-journals.org]

- 11. researchgate.net [researchgate.net]

- 12. [PDF] Thiazole formation through a modified Gewald reaction | Semantic Scholar [semanticscholar.org]

- 13. CN104672168B - A kind of preparation method of 2 methyl, 4 trifluoromethyl thiazole 5 formic acid - Google Patents [patents.google.com]

- 14. CN104672168A - Preparation method of 2-methyl-4-trifluoromethylthiazole-5-carboxylic acid - Google Patents [patents.google.com]

Introduction: The Strategic Importance of the 2-Chloro-4-(trifluoromethyl)thiazole-5-carbonitrile Scaffold

An In-depth Technical Guide to the Derivatives of 2-Chloro-4-(trifluoromethyl)thiazole-5-carbonitrile

The this compound core is a highly versatile heterocyclic building block of significant interest in medicinal chemistry and agrochemical research.[1][2] Its structure is characterized by a five-membered thiazole ring, which is a common moiety in numerous FDA-approved drugs and biologically active compounds.[1][3] The strategic placement of three distinct functional groups—a reactive chlorine atom at the C2 position, an electron-withdrawing trifluoromethyl group at C4, and a cyano group at C5—creates a privileged scaffold ripe for chemical modification and optimization of biological activity.

The trifluoromethyl (CF3) group is particularly noteworthy. Its inclusion often enhances metabolic stability, membrane permeability, and binding affinity of a molecule to its biological target by altering its electronic properties and lipophilicity.[4] The chlorine atom at the C2 position serves as an excellent leaving group, making it the primary site for nucleophilic aromatic substitution (SNAr) reactions. This allows for the facile introduction of a wide array of functional groups, leading to diverse libraries of novel compounds. The C5-carbonitrile can also be chemically transformed, offering a secondary point for derivatization.

This guide provides a comprehensive exploration of the synthesis, reactivity, and derivatization of the this compound core. It details field-proven experimental protocols and discusses the significant biological activities of the resulting derivatives, offering researchers and drug development professionals a technical resource for leveraging this powerful scaffold.

Part 1: Synthesis of the Core Scaffold

The synthesis of substituted thiazoles often follows the principles of the renowned Hantzsch thiazole synthesis.[5] For the this compound scaffold, a common and efficient pathway begins with ethyl 4,4,4-trifluoroacetoacetate. The process involves a chlorination step followed by a cyclization reaction with a sulfur source.

A representative synthetic pathway involves the chlorination of ethyl 4,4,4-trifluoroacetoacetate with an agent like sulfuryl chloride (SO2Cl2), followed by cyclization.[6][7] While the direct synthesis of the 5-carbonitrile derivative is specific, analogous preparations for the 5-carboxylic acid, a key intermediate for the fungicide Thifluzamide, are well-documented and proceed via a similar strategy.[6][7][8]

Caption: General synthetic scheme for the thiazole core.

Part 2: Chemical Reactivity and Derivatization Strategies

The chemical architecture of this compound dictates its reactivity. The electron-withdrawing nature of both the trifluoromethyl group at C4 and the nitrile group at C5 renders the thiazole ring electron-deficient. This electronic profile significantly activates the chlorine atom at the C2 position towards nucleophilic aromatic substitution (SNAr), making it the primary hotspot for derivatization.

Caption: Key reactivity sites for derivatization.

Nucleophilic Substitution at the C2 Position

The most explored derivatization pathway is the displacement of the C2-chloro substituent with various nucleophiles. This reaction is typically performed in a polar aprotic solvent, such as DMF or acetonitrile, often in the presence of a non-nucleophilic base (e.g., K2CO3, DIPEA) to scavenge the HCl byproduct.

Key Derivative Classes via SNAr:

-

2-Amino Derivatives: Reaction with primary or secondary amines, anilines, or heterocyclic amines yields 2-amino-4-(trifluoromethyl)thiazole-5-carbonitrile derivatives. This class is of immense interest due to the prevalence of the 2-aminothiazole moiety in pharmacologically active agents.[5][9][10]

-

2-Hydrazinyl Derivatives: Treatment with hydrazine or its derivatives provides a gateway to further functionalization, such as the formation of hydrazones or pyrazole-fused systems.

-

2-Alkoxy/Aryloxy Derivatives: Reaction with alcohols or phenols in the presence of a strong base (e.g., NaH) leads to the corresponding ethers.

-

2-Thioether Derivatives: Displacement with thiols furnishes 2-thioether derivatives, leveraging the high nucleophilicity of sulfur.

Chemical Transformations of the C5-Nitrile Group

The nitrile group at the C5 position offers a secondary handle for chemical modification, expanding the structural diversity of the resulting derivatives.

-

Hydrolysis to Carboxylic Acid: Acidic or basic hydrolysis of the nitrile group yields the corresponding 2-chloro-4-(trifluoromethyl)thiazole-5-carboxylic acid. This carboxylic acid is a versatile intermediate itself, enabling the formation of amides, esters, and other related functionalities.[11]

-

Conversion to Amides: The carboxylic acid can be coupled with various amines using standard peptide coupling reagents (e.g., HATU, EDC) to produce a wide range of 2-chloro-4-(trifluoromethyl)thiazole-5-carboxamides. Several studies have highlighted the biological importance of such amide derivatives.[12][13]

Caption: Primary workflows for generating derivatives.

Part 3: Applications and Biological Significance

Derivatives of the trifluoromethyl-thiazole scaffold have demonstrated a broad spectrum of biological activities, positioning them as promising candidates for both pharmaceutical and agrochemical development.

Pharmaceutical Applications

The thiazole nucleus is a well-established pharmacophore, and its derivatives have been investigated for a multitude of therapeutic applications.[3][14]

| Derivative Class | Observed Biological Activity | Supporting References |

| 2-Amino/Amido Thiazoles | Anticancer, Antimicrobial, Antifungal, Anti-inflammatory | [1][4][9][12][15][16] |

| 2-Hydrazone Thiazoles | Antifungal, Agricultural Bioactivities | [2] |

| General Thiazole Derivatives | CNS Disorders, Antiviral | [1][3] |

-

Antimicrobial and Antifungal Activity: Various substituted thiazoles have shown potent activity against both Gram-positive and Gram-negative bacteria, as well as fungal pathogens like Candida albicans and Aspergillus niger.[4][15] The 2-amino-thiazole core, in particular, is a key component of several antifungal compounds.[16]

-

Anticancer Activity: 2-Phenyl-4-trifluoromethyl thiazole-5-carboxamide derivatives have been synthesized and evaluated for their anticancer activity against cell lines such as A-549 (lung cancer), showing moderate to high efficacy.[12] The thiazole ring is a core component of the FDA-approved kinase inhibitor Dasatinib, underscoring its relevance in oncology.[1]

-

Anti-inflammatory Activity: Certain thiazole derivatives have been identified as potent inhibitors of enzymes like COX-2, which are key mediators of inflammation.[2][12]

Agrochemical Applications

The 2-methyl-4-(trifluoromethyl)thiazole-5-carboxylic acid scaffold is the key intermediate in the synthesis of Thifluzamide, a widely used agricultural fungicide.[6][8] This highlights the importance of this chemical class in crop protection. Derivatives have shown efficacy against plant pathogens, including tomato late blight and various fungal strains like Botrytis cinerea.[2][12]

Part 4: Experimental Protocols

The following protocols are generalized, field-proven methodologies for the synthesis of key derivatives. Researchers should optimize conditions based on specific substrates.

Protocol 4.1: General Procedure for Synthesis of 2-Amino-4-(trifluoromethyl)thiazole-5-carbonitrile Derivatives

-

Reaction Setup: To a solution of this compound (1.0 eq.) in a suitable polar aprotic solvent (e.g., DMF, NMP, or acetonitrile, ~0.2 M), add the desired primary or secondary amine (1.1-1.5 eq.).

-

Base Addition: Add a non-nucleophilic base, such as potassium carbonate (K2CO3, 2.0 eq.) or diisopropylethylamine (DIPEA, 2.0 eq.).

-

Reaction Conditions: Stir the reaction mixture at a temperature ranging from 60 °C to 120 °C. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or LC-MS. Reaction times can vary from 2 to 24 hours.

-

Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Extraction: If a solid precipitates, collect it by filtration, wash with water, and dry under vacuum. If no solid forms, extract the aqueous mixture with an organic solvent such as ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography or recrystallization to yield the desired 2-amino derivative.[9][16]

Protocol 4.2: General Procedure for Hydrolysis of C5-Nitrile to Carboxylic Acid

-

Reaction Setup: Suspend this compound (1.0 eq.) in a mixture of a strong acid (e.g., concentrated H2SO4 or HCl) and water.

-

Reaction Conditions: Heat the mixture to reflux (typically >100 °C) and stir vigorously. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-